molecular formula C11H19N B103457 4-Tert-butylcyclohexane-1-carbonitrile CAS No. 15619-19-9

4-Tert-butylcyclohexane-1-carbonitrile

Katalognummer: B103457
CAS-Nummer: 15619-19-9
Molekulargewicht: 165.27 g/mol
InChI-Schlüssel: UWGIZGGCJCFYKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butylcyclohexane-1-carbonitrile (CAS: 15619-18-8) is a cyclohexane derivative featuring a tert-butyl substituent at the 4-position and a nitrile group at the 1-position. Its molecular formula is C₁₁H₁₉N, with a molecular weight of 165.28 g/mol. The compound exhibits a density of 0.88±0.1 g/cm³ and a predicted boiling point of 251.1±9.0 °C . The tert-butyl group imparts significant steric bulk, influencing the molecule's conformational preferences (e.g., equatorial positioning in chair conformations to minimize strain). The nitrile group enhances reactivity, enabling participation in hydrolysis, cycloaddition, or nucleophilic substitution reactions.

Eigenschaften

IUPAC Name

4-tert-butylcyclohexane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-11(2,3)10-6-4-9(8-12)5-7-10/h9-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWGIZGGCJCFYKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 4-Tert-butylcyclohexane-1-carbonitrile with analogous cyclohexanecarbonitrile derivatives, emphasizing structural, physical, and functional differences.

4α-tert-Butylcyclohexane-1β-carbonitrile (Stereoisomer)

  • CAS : 15619-18-8 (same as the parent compound but with defined stereochemistry)
  • Molecular Formula : C₁₁H₁₉N
  • Reactivity: Steric hindrance from the axial tert-butyl group may slow down reactions at the nitrile group compared to equatorial configurations .

4-tert-Butyl-1-methylcyclohexanecarbonitrile

  • CAS : 15619-20-2
  • Molecular Formula : C₁₂H₂₁N
  • Molecular Weight : 179.30 g/mol
  • Electronic Effects: The methyl group is electron-donating, which may slightly alter the nitrile's electrophilicity compared to the parent compound.

4-Benzyloxycyclohexane-1-carbonitrile (cis/trans mixture)

  • CAS : 95233-32-2
  • Molecular Formula: C₁₄H₁₅NO
  • Molecular Weight : 213.28 g/mol
  • Functionality: The ether linkage (benzyloxy) allows for deprotection reactions, broadening synthetic utility in organic chemistry. Isomerism: The cis/trans mixture complicates purification and characterization, unlike the stereochemically defined parent compound .

1-(4-Bromophenyl)cyclohexane-1-carbonitrile

  • CAS : 626603-27-8
  • Molecular Formula : C₁₃H₁₄BrN
  • Molecular Weight : 268.17 g/mol
  • Key Differences :
    • Substituent : Bromine atom adds electronegativity and halogen-bonding capability, useful in medicinal chemistry.
    • Safety Profile : Requires specific first-aid measures if inhaled, indicating higher toxicity compared to the tert-butyl analog .

Tabulated Comparison of Key Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Boiling Point (°C) Notable Features
This compound 15619-18-8 C₁₁H₁₉N 165.28 0.88±0.1 251.1±9.0 High steric bulk, trans stereochemistry
4-tert-Butyl-1-methylcyclohexanecarbonitrile 15619-20-2 C₁₂H₂₁N 179.30 N/A N/A Increased steric hindrance from methyl
4-Benzyloxycyclohexane-1-carbonitrile 95233-32-2 C₁₄H₁₅NO 213.28 N/A N/A Aromatic solubility, cis/trans mixture
1-(4-Bromophenyl)cyclohexane-1-carbonitrile 626603-27-8 C₁₃H₁₄BrN 268.17 N/A N/A Halogenated, higher toxicity

Vorbereitungsmethoden

ParameterValueSource
Yield (crude)77%
Purity96.6% (GC analysis)
Key Intermediate1-Amino-4-tert-butylcyclohexane-1-carbonitrile

Limitations : Requires subsequent deamination, which may reduce overall efficiency.

Horner-Wadsworth-Emmons Olefination with Cyanophosphonate

Adapting methodologies from carboxylic acid synthesis , this route replaces phosphonoacetate with cyanophosphonate reagents:

  • Reagents : 4-Tert-butylcyclohexanone, diethyl cyanomethylphosphonate, sodium hydride (NaH).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature .

Mechanism :

  • Enolate formation : NaH deprotonates the phosphonate.

  • Olefination : The enolate reacts with the ketone, forming a nitrile-substituted alkene.

  • Hydrogenation : Catalytic hydrogenation (e.g., Raney Ni, H₂) saturates the double bond .

Data :

ParameterValueSource
Hydrogenation Pressure2 MPa
Catalyst Loading5.8 wt% Raney Ni
Isolated Yield85–96% (post-hydrogenation)

Nucleophilic Substitution of 1-Halo-4-tert-butylcyclohexane

A direct substitution approach using haloalkane precursors:

  • Reagents : 1-Bromo-4-tert-butylcyclohexane, sodium cyanide (NaCN).

  • Conditions : Dimethyl sulfoxide (DMSO), 80°C, 12–24 hours.

Mechanism :

  • SN2 displacement : Cyanide ion attacks the electrophilic carbon, displacing bromide.

  • Steric considerations : The tert-butyl group at C4 minimizes competing elimination .

Data :

ParameterValueSource
SolventDMSO
Reaction Time12–24 hours
Theoretical Yield70–85% (estimated)

Challenges : Limited by the availability of 1-halo-4-tert-butylcyclohexane precursors.

Oxime Dehydration of 4-Tert-butylcyclohexanone Oxime

A two-step process converting ketones to nitriles:

  • Step 1 : Oxime formation with hydroxylamine hydrochloride.

  • Step 2 : Dehydration using Burgess reagent (N-(triethylammoniumsulfonyl)carbamate) .

Mechanism :

  • Oxime synthesis : Ketone reacts with NH₂OH·HCl under acidic conditions.

  • Dehydration : Burgess reagent eliminates water, forming the nitrile .

Data :

ParameterValueSource
Dehydration Temp.60–80°C
Yield (Overall)65–75%
Selectivity>90%

Advantages : Avoids toxic cyanide reagents; compatible with sterically hindered ketones.

Hydrocyanation of 4-Tert-butylcyclohexene

Catalytic addition of HCN across a double bond:

  • Reagents : 4-Tert-butylcyclohexene, hydrogen cyanide (HCN), nickel catalyst.

  • Conditions : Anhydrous ether, 0–5°C, inert atmosphere.

Mechanism :

  • π-Complex formation : Ni(0) coordinates the alkene.

  • Cyanide insertion : HCN adds across the double bond, forming the nitrile.

Data :

ParameterValueSource
CatalystNi(COD)₂
Conversion85–90%
Diastereoselectivity3:1 (trans:cis)

Limitations : Requires handling toxic HCN; moderate diastereocontrol.

Comparative Analysis of Methods

MethodYield (%)ScalabilitySafety ConcernsKey Advantage
Strecker Reaction77ModerateCyanide useDirect ketone functionalization
Horner-Wadsworth85–96HighHigh-pressure H₂High yield and purity
Nucleophilic Sub.70–85LowSolvent toxicitySimplicity
Oxime Dehydration65–75ModerateMild conditionsAvoids cyanide
Hydrocyanation85–90HighHCN toxicityCatalytic efficiency

Q & A

Q. What are the optimal synthetic routes for 4-Tert-butylcyclohexane-1-carbonitrile, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

  • Synthetic Pathways :
    • The compound can be synthesized via cyanation of 4-tert-butylcyclohexanone using reagents like trimethylsilyl cyanide (TMSCN) or sodium cyanide in the presence of a Lewis acid catalyst (e.g., ZnI₂) .
    • Alternative routes include nucleophilic substitution of 4-(bromomethyl)cyclohexane-1-carbonitrile intermediates with tert-butyl groups .
  • Optimization :
    • Reaction temperature (80–100°C) and solvent polarity (e.g., DMF or THF) significantly affect yield.
    • Monitor progress via TLC or GC-MS to identify side products (e.g., elimination byproducts from steric hindrance) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and detect conformational isomers (e.g., axial vs. equatorial tert-butyl groups) .
    • GC-MS : Quantify purity (>98%) and identify impurities (e.g., residual solvents or unreacted precursors) .
    • HPLC : Separate cis/trans isomers using chiral columns (e.g., Chiralcel OD-H) .

Q. What safety protocols are critical when handling nitrile derivatives like this compound?

Methodological Answer:

  • Handling Guidelines :
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
    • Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis .
  • Emergency Measures :
    • In case of exposure, rinse with water for 15 minutes and seek medical attention. Refer to SDS guidelines for antidotes (e.g., amyl nitrite for cyanide poisoning) .

Advanced Research Questions

Q. How does the tert-butyl group influence the conformational dynamics of this compound?

Methodological Answer:

  • Conformational Analysis :
    • The tert-butyl group adopts an equatorial position to minimize steric strain, stabilizing the chair conformation.
    • Use DFT calculations (e.g., Gaussian 09) to model energy differences between axial and equatorial conformers .
    • Validate with NOESY NMR to observe spatial proximity between substituents .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

  • Data Reconciliation :
    • Discrepancies may arise from isomerization (cis/trans) or solvent residues. Recrystallize samples from hexane/ethyl acetate mixtures to isolate pure isomers .
    • Cross-validate using X-ray crystallography for absolute configuration determination .

Q. How can researchers design experiments to study the reactivity of the nitrile group in this compound under varying conditions?

Methodological Answer:

  • Reactivity Studies :
    • Hydrolysis : React with H₂SO₄/H₂O to form carboxylic acids; monitor via IR (loss of CN peak at ~2240 cm⁻¹) .
    • Reduction : Use LiAlH₄ to convert nitrile to amine; confirm product with 1H^1H-NMR (NH₂ peaks at δ 1.5–2.0 ppm) .

Q. What advanced techniques separate and quantify cis/trans isomers of this compound?

Methodological Answer:

  • Chromatographic Separation :
    • Use preparative HPLC with a polar stationary phase (e.g., silica gel modified with cyano groups) .
    • Isolate isomers and characterize via 1H^1H-NMR coupling constants (e.g., trans isomers show J = 10–12 Hz for adjacent protons) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.